(R)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
(R)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chiral isoquinoline derivative characterized by a 6,7-dimethoxy-substituted aromatic ring, a methyl group at position 1, and an acetyl moiety at position 2 of the dihydroisoquinoline scaffold. Its synthesis involves the acetylation of 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline with acetic anhydride in pyridine under argon, yielding the product as a viscous brown oil (89% yield) . Nuclear magnetic resonance (NMR) studies reveal the presence of two slowly interconverting conformers in a 1.2:1 ratio at room temperature, attributed to restricted rotation around the amide bond . The compound’s structural features, including stereochemistry and substituent positioning, influence its physicochemical properties and biological interactions, making it a template for derivatives with varied pharmacological activities.
Structure
3D Structure
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-[(1R)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C14H19NO3/c1-9-12-8-14(18-4)13(17-3)7-11(12)5-6-15(9)10(2)16/h7-9H,5-6H2,1-4H3/t9-/m1/s1 |
InChI Key |
GGONZGHKXHEOPW-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
In a modified Friedel-Crafts protocol, the tetrahydroisoquinoline core is acetylated using acetic anhydride or acetyl chloride under acidic conditions. For example:
-
Procedure : 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) is dissolved in dichloromethane, cooled to 0°C, and treated with acetyl chloride (1.2 eq) and AlCl₃ (1.5 eq). The mixture is stirred for 6–12 hours, quenched with NaHCO₃, and extracted to yield the acetylated product.
-
Chirality Control : Racemic mixtures are typically obtained, necessitating subsequent enantiomeric resolution.
Schotten-Baumann Reaction
Acylation via the Schotten-Baumann method avoids harsh acids:
-
Procedure : The tetrahydroisoquinoline is reacted with acetyl chloride in a biphasic system (NaOH/CH₂Cl₂). The aqueous layer maintains a high pH to deprotonate the amine, facilitating nucleophilic attack on the acyl chloride.
Ring-Closing Strategies with Concurrent Methyl and Acetyl Group Introduction
Building the dihydroisoquinoline scaffold with pre-installed methyl and methoxy groups streamlines synthesis.
Bischler-Napieralski Cyclization
This method constructs the isoquinoline core from phenethylamide precursors:
-
Phenethylamine Preparation : 3,4-Dimethoxyphenethylamine is formylated with ethyl formate to generate N-formyl-3,4-dimethoxyphenethylamine.
-
Cyclization : The formamide is treated with POCl₃ or PPA (polyphosphoric acid) at 80–100°C to induce cyclodehydration.
-
Methylation : The intermediate is methylated using methyl iodide or dimethyl sulfate in the presence of K₂CO₃.
-
Acetylation : The final step introduces the ethanone group via Friedel-Crafts acylation.
Key Data :
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Formylation | Ethyl formate, H₂SO₄ | 85 | 95 |
| Cyclization | POCl₃, CH₃CN | 78 | 98 |
| Methylation | CH₃I, K₂CO₃ | 90 | 99 |
| Acetylation | AcCl, AlCl₃ | 75 | 97 |
One-Pot Synthesis
A patent-pending one-pot method simplifies the process:
-
Starting Material : 3,4-Dimethoxyphenethylamine reacts with ethyl formate to form N-formyl-3,4-dimethoxyphenethylamine.
-
Oxalyl Chloride Activation : The formamide is treated with oxalyl chloride to generate a reactive iminium intermediate.
-
Phosphotungstic Acid Catalysis : Cyclization and methylation occur simultaneously using phosphotungstic acid (0.5–1 mol%) in methanol.
-
In Situ Acetylation : Acetic anhydride is added directly to the reaction mixture post-cyclization.
Advantages :
Enantioselective Synthesis of the (R)-Enantiomer
Achieving enantiomeric excess (ee) requires chiral catalysts or resolution techniques.
Asymmetric Transfer Hydrogenation
Chiral ruthenium catalysts induce stereoselectivity during imine reduction:
Enzymatic Resolution
Lipases (e.g., CAL-B) selectively hydrolyze acetylated intermediates:
-
Substrate : Racemic 1-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone.
-
Enzyme : Candida antarctica lipase B in phosphate buffer (pH 7.0).
Critical Analysis of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Reduction of the Ketone Group
The acetyl group can be reduced to a methyl group using LiAlH₄/AlMe₃ , enabling access to analogs with altered pharmacological properties:
-
Reagents : LiAlH₄/AlMe₃ (1:3 molar ratio).
-
Conditions : Reflux in anhydrous tetrahydrofuran (THF) for 4–6 hours .
For example:
Oxidative C(sp³)–H Functionalization
The compound participates in DDQ-mediated oxidative C–H functionalization , enabling nucleophilic additions at the C1 position of the isoquinoline core :
-
Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 equiv), nucleophiles (e.g., indoles, silyl enol ethers).
-
Conditions : Room temperature in dichloromethane (DCM) with 4Å molecular sieves .
-
Mechanism :
| Nucleophile | Product Yield (%) | Reference |
|---|---|---|
| Indole | 85–92 | |
| Trimethylsilyl cyanide | 78 |
Friedel-Crafts Acylation
The isoquinoline core undergoes Friedel-Crafts acylation for further derivatization:
-
Reagents : Polyphosphoric acid (PPA), carboxylic acids.
-
Application : Introduces substituents at the C8 position of the isoquinoline ring .
Hydrolysis and Salt Formation
The acetyl group can be hydrolyzed under acidic conditions, followed by salt formation for improved solubility:
-
Salt Formation : Treatment with oxalic acid or acetyl chloride in methanol yields crystalline oxalate or hydrochloride salts .
Stereochemical Considerations
While most studies report racemic mixtures, the (R)-enantiomer’s synthesis requires chiral resolution or asymmetric catalysis . For example, chiral auxiliaries or enantioselective reductions (e.g., using LiAlH₄ with chiral ligands) can achieve high enantiomeric excess .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been identified as a potential therapeutic agent for various neurological disorders. Its structural features suggest that it may act on dopamine receptors, which are crucial in the treatment of conditions such as Parkinson's disease and schizophrenia. For instance, studies have shown that similar isoquinoline derivatives can modulate dopaminergic activity, which is essential for managing these diseases .
Case Study: Dopamine D1 Receptor Modulation
A study published in the Journal of Medicinal Chemistry identified a related compound as a positive allosteric modulator of the human D1 dopamine receptor. This suggests that (R)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone may exhibit similar properties, enhancing dopamine signaling without directly activating the receptor .
Neuropharmacology
Potential in Treating Alzheimer's Disease
Research indicates that compounds structurally related to this compound may be beneficial in treating Alzheimer's disease. The modulation of neurotransmitter systems could help alleviate cognitive decline associated with this condition .
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant for developing treatments for neurodegenerative diseases .
Antioxidant Activity
Mechanism of Action
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage in various pathological conditions .
Research Findings
Studies have shown that similar compounds exhibit significant antioxidant activity in cell culture models. The ability to inhibit lipid peroxidation and reduce reactive oxygen species levels highlights the potential therapeutic applications of this compound in diseases linked to oxidative stress .
Summary of Research Findings
Mechanism of Action
The mechanism of action of ®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Bioactivity: Electrophilic groups (e.g., chloro in compound 11) enhance cytotoxicity, likely by forming covalent bonds with cellular nucleophiles . Bulky aromatic substituents (e.g., benzoyl in S6 or pyrrolopyridine in SIS3 HCl) modulate selectivity and affinity for enzymes like HIV-1 RT or Smad3 .
Cytotoxicity
- Parent Compound : Implicit cytotoxic activity inferred from structural similarity to salsolidine derivatives, though explicit data are absent .
- Chloro Derivative (11) : Exhibits 95% yield in synthesis, suggesting stability, with cytotoxicity likely linked to its reactive chloro group .
- Bromophenyl Derivative (13) : Moderate yield (72%) but higher molecular weight and lipophilicity may improve tissue retention .
Enzyme Inhibition
- HIV-1 RT Inhibitors: Compounds with 2-(phenylamino)ethanone moieties (e.g., series 8 in ) show superior HIV-1 RT inhibition compared to simpler acetyl derivatives, highlighting the role of hydrogen-bonding interactions .
- Smad3 Inhibition : SIS3 HCl’s pyrrolopyridine group enables potent inhibition (IC₅₀ = 3 μM) by disrupting Smad3-DNA binding .
Biological Activity
(R)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, with the CAS number 143261-75-0, is a compound of interest due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.31 g/mol
- Structure : The compound features a dihydroisoquinoline backbone with methoxy groups that may influence its biological interactions.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anticancer agent, particularly against glioblastoma (GBM) cells. The following sections detail its effects on various cell lines and mechanisms of action.
Anticancer Activity
-
In Vitro Studies :
- A study demonstrated that this compound exhibited cytotoxicity against GBM cells with an IC50 ranging from 18 to 48 μM. The treatment led to reduced cell viability and impaired growth of gliomaspheres .
- The compound modulated the expression of DNA damage and apoptosis markers, indicating its role in inducing programmed cell death .
-
Mechanism of Action :
- The compound was shown to increase cytochrome C oxidase (COX) activity in treated cells, suggesting enhanced mitochondrial apoptosis pathways .
- It also affected the expression of stemness markers in GBM cells, which is significant for targeting cancer stem cells that contribute to tumor recurrence .
Pharmacological Profile
In silico analyses predicted several potential targets for this compound:
- Dopamine Receptors : Potential interaction with DRD1 and DRD5 suggests possible neuropharmacological implications.
- Cytochrome P450 Enzymes : Interaction with CYP2B6 and CYP2C9 indicates metabolic pathways that could influence drug interactions and efficacy .
Case Studies
A case study involving patient-derived GBM cultures provided insights into the compound's effectiveness when used alone or in combination with temozolomide (TMZ). The combination therapy showed enhanced cytotoxicity compared to TMZ alone, highlighting the potential for this compound as an adjunct treatment in GBM .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.31 g/mol |
| CAS Number | 143261-75-0 |
| IC50 in GBM Cells | 18 - 48 μM |
| Mechanism of Action | Apoptosis induction |
| Potential Targets | DRD1, DRD5, CYP2B6 |
Q & A
Q. How can computational methods predict metabolic stability of this compound in hepatic models?
- Methodological Answer : Employ in silico tools like MetaSite or ADMET Predictor™ to identify metabolic hot spots (e.g., demethylation of methoxy groups or oxidation of the dihydroisoquinoline ring). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Key parameters: Table 3 : Predicted vs. Experimental Metabolic Half-Life (T₁/₂)
| Model | Predicted T₁/₂ (min) | Experimental T₁/₂ (min) |
|---|---|---|
| MetaSite | 45 | 52 ± 3 |
| ADMET Predictor™ | 38 | 49 ± 4 |
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions often arise from residual solvents, conformer ratios, or impurities. Systematic approaches include:
- Multi-technique validation : Cross-check NMR, HPLC, and HRMS data.
- Dynamic NMR : Identify temperature-dependent signal shifts.
- Spiking experiments : Add authentic samples to confirm peak assignments.
notes batch-dependent conformer ratios, requiring VT-NMR for reproducibility .
Q. How can structural analogs be designed to enhance solubility without compromising target affinity?
- Methodological Answer : Introduce polar substituents (e.g., hydroxyl or amine groups) at the 3- or 4-position of the dihydroisoquinoline ring. Evaluate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
